2-(Propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid
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Overview
Description
2-(Propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-A]pyridine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the imidazo[1,2-A]pyridine moiety imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, a Diels–Alder reaction between a key intermediate and a suitable dienophile can be employed . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial practices.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyridinecarboxylic acid: A derivative of pyridine with a carboxyl group at the 3-position.
Uniqueness
2-(Propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid is unique due to its imidazo[1,2-A]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)9-10(11(14)15)13-6-4-3-5-8(13)12-9/h7H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
NBGOVMRIFVZDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCCCC2=N1)C(=O)O |
Origin of Product |
United States |
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